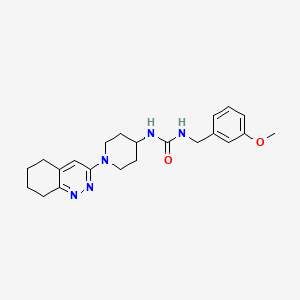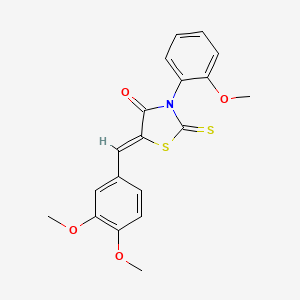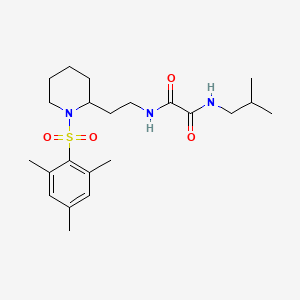
2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide is a benzamide compound. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and potential drug development. They exhibit diverse properties, such as anti-tumor, anti-microbial, antioxidant, and anti-inflammatory effects .
Synthesis Analysis
This compound can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The process involves using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yield for 2,3-dimethoxybenzamides ranges from 43% to 50%, while 3-acetoxy-2-methylbenzamides are prepared with high yields of 40% to 72% .
Molecular Structure Analysis
The molecular formula of this compound is C₁₈H₂₀N₂O₃ . It consists of a benzene ring with two methoxy groups (CH₃O) and a pyrrolidine ring (1-phenylpyrrolidin-2-yl) attached to the amide functional group. The structure plays a crucial role in its biological activity .
Chemical Reactions Analysis
The compound’s chemical reactivity depends on its functional groups. It can participate in reactions typical of amides, such as hydrolysis, amidation, and metal chelation. Additionally, the presence of the pyrrolidine ring may influence its reactivity and interactions with other molecules .
Physical And Chemical Properties Analysis
科学的研究の応用
Antioxidant Activity
The compound has been found to have significant antioxidant activity . It has been synthesized from 2,3-dimethoxybenzoic acid and amine derivatives . The in vitro antioxidant activity of the compound was determined by total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
The compound has shown promising antibacterial activity . It was tested in vitro against three gram-positive bacteria and three gram-negative bacteria . The results were compared with two control drugs .
Antiviral Activity
Indole derivatives, which include the compound , have been found to possess antiviral activity . They have been used as antiviral agents against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives, including the compound, have been found to have anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . They have been used in the treatment of various types of cancer .
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . They have been used as potential therapeutic agents in the treatment of HIV .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . They have been used as potential therapeutic agents in the treatment of various microbial infections .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . They have been used as potential therapeutic agents in the treatment of tuberculosis .
将来の方向性
作用機序
Target of Action
It’s known that indole derivatives, which are structurally similar to this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biochemical pathways .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a broad spectrum of biological activities .
特性
IUPAC Name |
2,3-dimethoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-12-6-11-17(19(18)25-2)20(23)21-14-16-10-7-13-22(16)15-8-4-3-5-9-15/h3-6,8-9,11-12,16H,7,10,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZWCTXRXYUFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-((1-phenylpyrrolidin-2-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

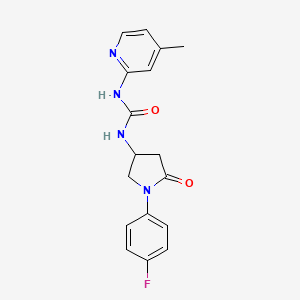
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2918859.png)
![2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2918860.png)
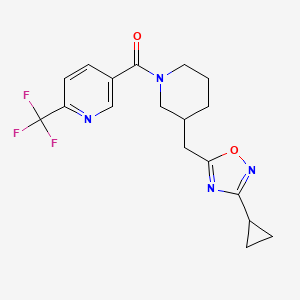
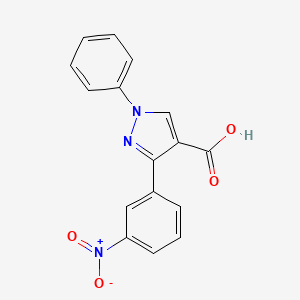
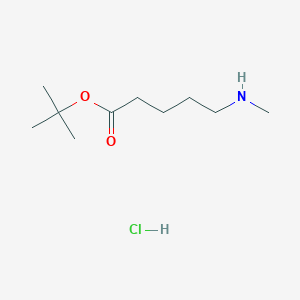
![1-[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]prop-2-en-1-one](/img/structure/B2918866.png)
![2-(2,6-dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2918867.png)
![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2918870.png)
